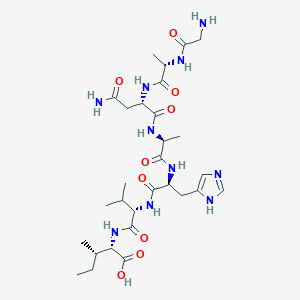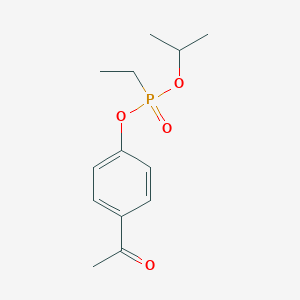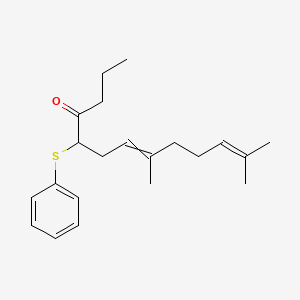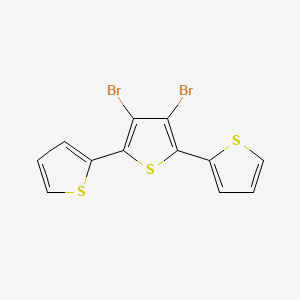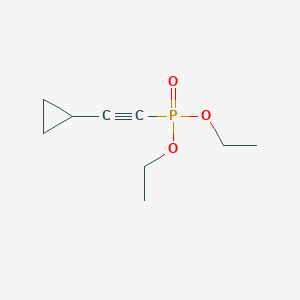
Benzaldehyde--pyrimidine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde–pyrimidine (1/1) is a compound formed by the combination of benzaldehyde and pyrimidine in a 1:1 ratio Benzaldehyde is an aromatic aldehyde with the formula C₆H₅CHO, known for its almond-like odor Pyrimidine is an aromatic heterocyclic organic compound with the formula C₄H₄N₂, and it is a fundamental structure in nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde–pyrimidine (1/1) can be achieved through the Biginelli reaction, which involves the condensation of benzaldehyde, ethyl acetoacetate, and urea. This reaction typically requires acidic conditions and can be catalyzed by various acids, including Lewis acids and Brønsted acids . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of benzaldehyde–pyrimidine (1/1) often involves the use of green chemistry principles to enhance efficiency and reduce environmental impact. One such method includes the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst, which allows for solvent-free conditions and improved yields .
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde–pyrimidine (1/1) undergoes various chemical reactions, including:
Oxidation: The aldehyde group in benzaldehyde can be oxidized to form benzoic acid.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The aromatic ring in benzaldehyde can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include benzoic acid from oxidation, dihydropyrimidine derivatives from reduction, and substituted benzaldehyde derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
Benzaldehyde–pyrimidine (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzaldehyde–pyrimidine (1/1) involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes or receptors, leading to various physiological effects. For example, pyrimidine derivatives are known to inhibit kinases and other enzymes involved in cell signaling pathways, which can result in anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzaldehyde–pyrimidine (1/1) include other pyrimidine derivatives such as:
Dihydropyrimidinones: Formed through the Biginelli reaction and known for their biological activity.
Pyrimidine-based drugs: Used in various therapeutic applications, including antiviral and anticancer treatments.
Uniqueness
Benzaldehyde–pyrimidine (1/1) is unique due to its specific combination of benzaldehyde and pyrimidine, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
835653-05-9 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
benzaldehyde;pyrimidine |
InChI |
InChI=1S/C7H6O.C4H4N2/c8-6-7-4-2-1-3-5-7;1-2-5-4-6-3-1/h1-6H;1-4H |
Clave InChI |
LWGWZOZRIXRECK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=O.C1=CN=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
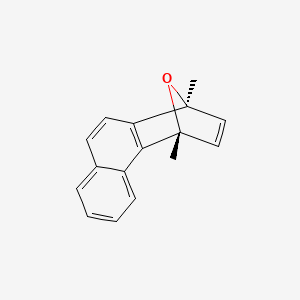
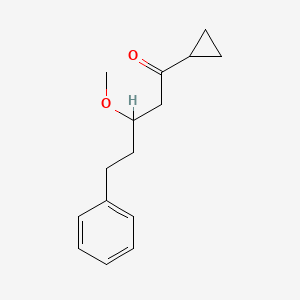
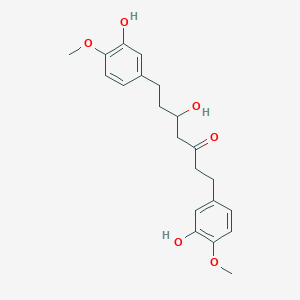
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)

